N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyphenyl ethylamine and 2,4,6-trichlorophenoxyacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Chlorophenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the specific arrangement of chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
853355-94-9 |
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Molecular Formula |
C17H15Cl4NO3 |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H15Cl4NO3/c1-24-15-3-2-10(6-12(15)19)4-5-22-16(23)9-25-17-13(20)7-11(18)8-14(17)21/h2-3,6-8H,4-5,9H2,1H3,(H,22,23) |
InChI Key |
HZPHMSKINSIBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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